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molecular formula C15H13NO2 B8593622 N,N-Dibenzoylmethylamine CAS No. 23825-32-3

N,N-Dibenzoylmethylamine

Cat. No. B8593622
M. Wt: 239.27 g/mol
InChI Key: ALISWIYMUVXSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933466

Procedure details

A pressure vessel (Fisher-Porter bottle) equipped with a Teflon coated stir bar, a gas inlet, a pressure gauge, and a pressure release valve was charged with N-methylbenzamide (242 mg, 1.79 mmol), iodobenzene (200 μl, 1.29 mmol), PdCl2L2 (76 mg, 0.107 mmol), triphenylphosphine (56 mg, 0.214 mmol) and DMAc (3.4 ml) and heated (115° C.) under one atmosphere of CO until the reactants had dissolved. DBU (320 μl, 2.14 mmol) was then introduced into the reaction mixture and the reactor charged to 40 psi with CO. After 23 hours, the reactor was cooled to room temperature, depressurized, and the reaction mixture diluted (50 ml) with ether and extracted (3×50 ml) with water. The ether layer was dried over MgSO4 and concentrated to give a red oil which was chromatographed on silica gel (2:1, hexane:ethyl acetate) to give 30 mg product (7%).
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
solvent
Reaction Step One
Name
Quantity
320 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
7%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.I[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1CCN2C(=NCCC2)CC1.C[CH2:49][O:50]CC>CC(N(C)C)=O>[CH3:1][N:2]([C:49](=[O:50])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
242 mg
Type
reactant
Smiles
CNC(C1=CC=CC=C1)=O
Name
Quantity
200 μL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
56 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.4 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
320 μL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A pressure vessel (Fisher-Porter bottle) equipped with a Teflon coated stir bar, a gas inlet
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
ADDITION
Type
ADDITION
Details
the reactor charged to 40 psi with CO
TEMPERATURE
Type
TEMPERATURE
Details
the reactor was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted (3×50 ml) with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a red oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (2:1, hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
CN(C(C1=CC=CC=C1)=O)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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